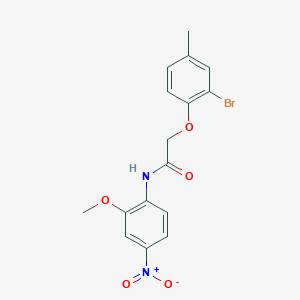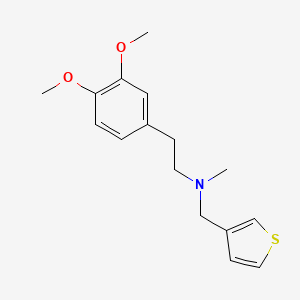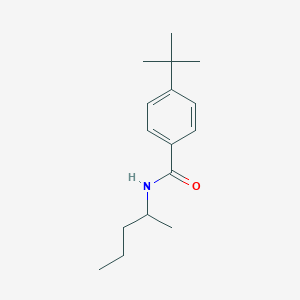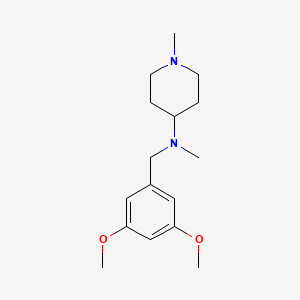
2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. This compound is also known as Bromoxynil octanoate and is a widely used herbicide.
作用機序
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide involves the inhibition of photosynthesis in plants. The compound targets the photosystem II complex in the chloroplasts of the plant cells, resulting in the disruption of electron transport and the generation of reactive oxygen species. This leads to the death of the plant cells.
Biochemical and Physiological Effects:
Studies have shown that exposure to this compound can cause adverse effects on human health. The compound has been found to be toxic to the liver and kidneys and can also cause skin and eye irritation. Long-term exposure to the compound can also lead to the development of certain cancers.
実験室実験の利点と制限
The compound has been widely used in laboratory experiments due to its herbicidal properties. It is a potent inhibitor of photosynthesis and can be used to study the effects of photosynthesis inhibition on plant growth and development. However, the toxic nature of the compound limits its use in certain experiments.
将来の方向性
There are several future directions for the research on 2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide. One potential direction is the development of safer and more effective herbicides based on the structure of the compound. Another direction is the study of the compound's potential in the treatment of diseases such as cancer and Alzheimer's disease. Further research is also needed to understand the mechanisms underlying the compound's toxicity and to develop strategies to mitigate its adverse effects on human health and the environment.
Conclusion:
This compound is a compound that has gained significant attention due to its potential applications in various fields. While the compound has shown promising results in the treatment of certain diseases and as a herbicide, its toxic nature limits its use in certain experiments. Further research is needed to fully understand the compound's potential and to develop safer and more effective alternatives.
合成法
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide involves the reaction of 2-bromo-4-methylphenol with 2-methoxy-4-nitroaniline in the presence of acetic anhydride and acetic acid. The resulting compound is then treated with octanoyl chloride to obtain the final product.
科学的研究の応用
The compound has been extensively studied for its herbicidal properties. It is used to control various weed species in crops such as cotton, maize, and soybean. Apart from its herbicidal properties, the compound has also shown potential in the treatment of certain diseases such as cancer and Alzheimer's disease.
特性
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O5/c1-10-3-6-14(12(17)7-10)24-9-16(20)18-13-5-4-11(19(21)22)8-15(13)23-2/h3-8H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPLJVWYTULIDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3,4-dimethoxyphenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4982532.png)
![3-(2,3-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B4982541.png)

![cyclohexyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4982550.png)
![propyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate](/img/structure/B4982571.png)



![{2-[2-(2-bromophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B4982586.png)
![1-(3,4-dichlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4982589.png)
![N-{4-acetyl-5-[4-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4982602.png)

![5-{[5-(3-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4982636.png)
![2-[3-(4-fluorobenzyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]-N-phenylacetamide](/img/structure/B4982640.png)
